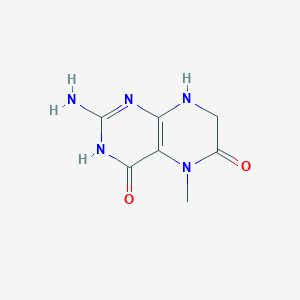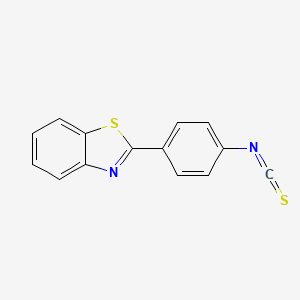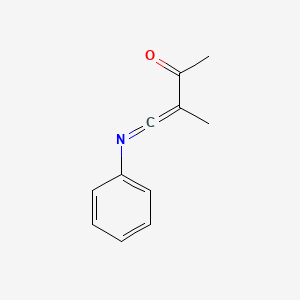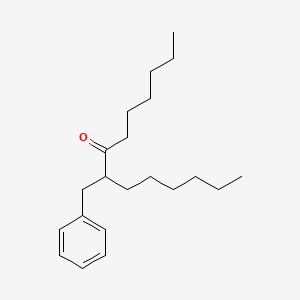
2-Hydroxy-5-(2-nitroethenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(2-nitroethenyl)benzoic acid is an organic compound with the molecular formula C9H7NO5 It is a derivative of benzoic acid, featuring both hydroxyl and nitroethenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid typically involves the nitration of 2-hydroxybenzoic acid (salicylic acid) followed by the introduction of the nitroethenyl group. One common method includes:
Nitroethenylation: The nitroethenyl group is introduced through a reaction with nitroethene under basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(2-nitroethenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Hydroxy-5-(2-nitroethenyl)benzaldehyde.
Reduction: 2-Hydroxy-5-(2-aminoethenyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-5-(2-nitroethenyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid involves its interaction with molecular targets such as enzymes. For example, it inhibits the activity of protein tyrosine phosphatases by binding to the active site and blocking substrate access . This inhibition can modulate various cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzoic acid: Lacks the nitroethenyl group but shares similar inhibitory properties on enzymes.
2-Hydroxy-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
3-Nitrosalicylic acid: Another nitro-substituted salicylic acid with different chemical properties and uses.
Uniqueness
2-Hydroxy-5-(2-nitroethenyl)benzoic acid is unique due to the presence of both hydroxyl and nitroethenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
42571-07-3 |
|---|---|
Molecular Formula |
C9H7NO5 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
2-hydroxy-5-(2-nitroethenyl)benzoic acid |
InChI |
InChI=1S/C9H7NO5/c11-8-2-1-6(3-4-10(14)15)5-7(8)9(12)13/h1-5,11H,(H,12,13) |
InChI Key |
NVWQBWPWSNPTBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=C[N+](=O)[O-])C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)
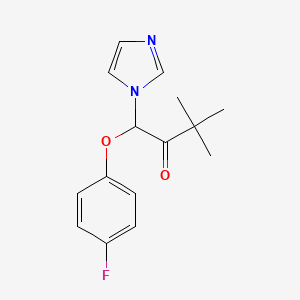
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)
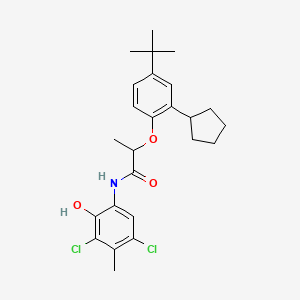
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)

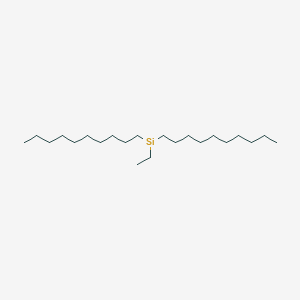
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
